molecular formula C32H42Cl2N2O2 B1669969 Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride CAS No. 27086-86-8

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride

Cat. No.: B1669969
CAS No.: 27086-86-8
M. Wt: 557.6 g/mol
InChI Key: KJQAVEHYRSXTFA-UHFFFAOYSA-N
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Description

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is a complex organic compound with the molecular formula C32H42Cl2N2O4 This compound is known for its unique chemical structure, which includes diethylamino groups and fluoranthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride typically involves multiple steps. The starting materials often include fluoranthene derivatives and diethylamino propyl groups. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

    Step 1: Preparation of fluoranthene derivative.

    Step 2: Introduction of diethylamino propyl groups through nucleophilic substitution reactions.

    Step 3: Formation of the final product by esterification and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylamino groups or the fluoranthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene dicarboxylic acids, while reduction can produce fluoranthene diols.

Scientific Research Applications

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in diagnostic assays.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism by which Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride exerts its effects involves interactions with molecular targets and pathways. The diethylamino groups can participate in electron transfer processes, while the fluoranthene core can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s photophysical properties and its behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    Bis(3-(diethylamino)propyl) 1,4-distyrylbenzene: Similar in structure but with a different aromatic core.

    Bis(3-(diethylamino)propyl) 1,3-distyrylbenzene: Another related compound with distinct photophysical properties.

Uniqueness

Bis(3-(diethylamino)propyl) 3,9-fluoranthenedicarboxylate dihydrochloride is unique due to its specific combination of diethylamino groups and fluoranthene core, which imparts distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

27086-86-8

Molecular Formula

C32H42Cl2N2O2

Molecular Weight

557.6 g/mol

IUPAC Name

[4-[4-[4-(diethylazaniumyl)butanoyl]fluoranthen-8-yl]-4-oxobutyl]-diethylazanium;dichloride

InChI

InChI=1S/C32H40N2O2.2ClH/c1-5-33(6-2)20-10-14-30(35)23-16-17-24-26-12-9-13-27-25(18-19-28(32(26)27)29(24)22-23)31(36)15-11-21-34(7-3)8-4;;/h9,12-13,16-19,22H,5-8,10-11,14-15,20-21H2,1-4H3;2*1H

InChI Key

KJQAVEHYRSXTFA-UHFFFAOYSA-N

SMILES

CCN(CC)CCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)OCCCN(CC)CC.Cl.Cl

Canonical SMILES

CC[NH+](CC)CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CCC[NH+](CC)CC.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63908-14-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

is(3-(diethylamino)propyl) fluoranthene-3,9-dicarboxylate dihyrochloride
RMI 9563
RMI 9563 dihydrochloride
RMI 9563DA
RMI-9563

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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